![molecular formula C8H10NO2S+ B215180 4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium](/img/structure/B215180.png)
4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyridinium derivative that is known to have a variety of biochemical and physiological effects, and it has been used in a range of lab experiments to explore its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. It may also have antioxidant properties and help to protect cells from damage.
Biochemical and Physiological Effects:
Studies have shown that 4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium has a range of biochemical and physiological effects. Some of the key effects include:
1. Anti-cancer properties: The compound has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment.
2. Neuroprotective effects: 4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium has been shown to have neuroprotective effects and may help to prevent or slow the progression of neurological disorders.
3. Antioxidant properties: The compound has antioxidant properties and may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using 4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium in lab experiments is its unique properties and potential therapeutic benefits. However, there are also some limitations to its use, including:
1. Limited availability: The compound can be difficult to synthesize and is not widely available.
2. Potential toxicity: Like any chemical compound, there is a risk of toxicity associated with the use of 4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium in lab experiments.
3. Limited research: While there have been many studies on the compound, there is still much to be learned about its mechanism of action and potential therapeutic benefits.
Zukünftige Richtungen
There are many future directions for research on 4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium. Some of the key areas of focus include:
1. Further exploration of its anti-cancer properties and potential as a cancer treatment.
2. Continued research into its neuroprotective effects and potential benefits in treating neurological disorders.
3. Investigation of its antioxidant properties and potential benefits in treating cardiovascular disease.
4. Development of new synthesis methods to make the compound more widely available for research.
5. Exploration of its potential as a therapeutic agent for other diseases and conditions.
Synthesemethoden
The synthesis of 4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium typically involves the reaction of 4-carboxy-3-methylpyridine with methylthiolate in the presence of a strong base such as sodium hydride. This process results in the formation of the desired compound, which can be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium has been used in a variety of scientific research applications due to its unique properties and potential therapeutic benefits. Some of the key areas of research include:
1. Cancer Research: Studies have shown that 4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium has anti-cancer properties and can inhibit the growth of cancer cells. It has been used in a range of experiments to explore its potential as a cancer treatment.
2. Neurological Disorders: The compound has also been studied for its potential benefits in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may help to prevent or slow the progression of these conditions.
3. Cardiovascular Disease: 4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium has also been studied for its potential benefits in treating cardiovascular disease. It has been shown to have antioxidant properties and may help to reduce the risk of heart disease and stroke.
Eigenschaften
Produktname |
4-Carboxy-1-methyl-3-(methylsulfanyl)pyridinium |
---|---|
Molekularformel |
C8H10NO2S+ |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
1-methyl-3-methylsulfanylpyridin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c1-9-4-3-6(8(10)11)7(5-9)12-2/h3-5H,1-2H3/p+1 |
InChI-Schlüssel |
CXXGSYCMPLKVEG-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC(=C(C=C1)C(=O)O)SC |
Kanonische SMILES |
C[N+]1=CC(=C(C=C1)C(=O)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.